molecular formula C13H11ClO4 B091059 5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15851-87-3

5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B091059
CAS RN: 15851-87-3
M. Wt: 266.67 g/mol
InChI Key: DUJDRVWHPONYCK-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

Prepared from Meldrum's acid and 4-chlorobenzaldehyde by Cope-Knoevenagel reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1>>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[C:6]2[C:7](=[O:8])[O:9][C:2]([CH3:10])([CH3:1])[O:3][C:4]2=[O:5])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C2C(OC(OC2=O)(C)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.